5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid is a chemical compound that belongs to the class of isoxazole carboxylic acids. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which is attached to the isoxazole ring. The compound has a molecular formula of C11H8FNO3 and a molecular weight of 221.19 g/mol .
Preparation Methods
The synthesis of 5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction can be catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the use of tert-butyl nitrite or isoamyl nitrite to enable a one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . Industrial production methods often employ these catalytic processes due to their efficiency and high yields.
Chemical Reactions Analysis
5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and methyl groups on the phenyl ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-(3-Fluoro-4-methylphenyl)isoxazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid: This compound has a methoxy group instead of a fluorine atom, which can lead to different chemical and biological properties.
5-Phenylisoxazole-3-carboxylic acid: Lacks the fluorine and methyl groups, resulting in different reactivity and applications.
5-Methylisoxazole-3-carboxylic acid: Contains a methyl group on the isoxazole ring, which can influence its chemical behavior. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H8FNO3 |
---|---|
Molecular Weight |
221.18 g/mol |
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-6-2-3-7(4-8(6)12)10-5-9(11(14)15)13-16-10/h2-5H,1H3,(H,14,15) |
InChI Key |
QTJGJQPSLFTBSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.